molecular formula C7H4ClIN2 B1603958 4-Chloro-6-iodo-1H-indazole CAS No. 887568-21-0

4-Chloro-6-iodo-1H-indazole

Cat. No.: B1603958
CAS No.: 887568-21-0
M. Wt: 278.48 g/mol
InChI Key: FACZQDQCLWJVRB-UHFFFAOYSA-N
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Description

4-Chloro-6-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring This particular compound is characterized by the presence of chlorine and iodine substituents at the 4 and 6 positions, respectively

Properties

IUPAC Name

4-chloro-6-iodo-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACZQDQCLWJVRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646414
Record name 4-Chloro-6-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887568-21-0
Record name 4-Chloro-6-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-iodo-1H-indazole typically involves the cyclization of appropriately substituted hydrazines with ortho-substituted benzaldehydes. One common method includes the use of 4-chloro-2-iodoaniline as a starting material, which undergoes cyclization with hydrazine hydrate under acidic conditions to form the indazole ring. The reaction is usually carried out in the presence of a catalyst such as copper(II) acetate in dimethyl sulfoxide (DMSO) under an oxygen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-iodo-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the halogen atoms.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives.

Scientific Research Applications

4-Chloro-6-iodo-1H-indazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-6-iodo-1H-indazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in respiratory diseases . The molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1H-indazole: Lacks the iodine substituent and may have different biological activities.

    6-Iodo-1H-indazole: Lacks the chlorine substituent and may exhibit different reactivity.

    1H-indazole: The parent compound without any substituents, used as a reference for studying the effects of different substituents.

Uniqueness

4-Chloro-6-iodo-1H-indazole is unique due to the presence of both chlorine and iodine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile building block for the synthesis of novel compounds with diverse applications.

Biological Activity

4-Chloro-6-iodo-1H-indazole is a notable compound within the indazole family, characterized by its unique halogen substitutions that enhance its biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7_7H4_4ClI N2_2 and a molecular weight of approximately 244.48 g/mol. The presence of chlorine and iodine atoms significantly influences its reactivity and biological interactions, making it a compound of interest in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : The compound has been evaluated for its potential as an anticancer agent. In studies involving various cancer cell lines, it demonstrated significant inhibitory effects, particularly against K562 cells, with an IC50_{50} value of 5.15 µM, indicating a promising selectivity for cancer cells over normal cells (HEK-293, IC50_{50} = 33.2 µM) .
  • Mechanism of Action : The antitumor effects are attributed to the compound's ability to induce apoptosis in cancer cells through modulation of key proteins associated with cell survival and death. Specifically, it inhibits Bcl-2 (an anti-apoptotic protein) while promoting Bax (a pro-apoptotic protein), leading to increased apoptosis rates in a concentration-dependent manner .
  • Antimicrobial Properties : The compound has also been studied for its antimicrobial activities, showing effectiveness against various pathogens. Its structural characteristics allow it to interact with microbial enzymes or receptors, disrupting their functions .

Table 1: Biological Activity Comparison with Similar Compounds

Compound NameAntitumor Activity (IC50_{50})Antimicrobial ActivityMechanism of Action
This compound5.15 µMModerateApoptosis induction via Bcl-2/Bax modulation
4-Chloro-1,2-dihydroindazol-3-oneHigher IC50_{50}LowLess effective apoptosis induction
6-Iodo-1H-indazoleVariableModerateSimilar mechanism but less potent

Case Study 1: Antitumor Efficacy

A study focused on the effects of this compound on K562 leukemia cells revealed that treatment with varying concentrations led to significant increases in apoptosis rates. Flow cytometry analysis demonstrated that at concentrations of 10, 12, and 14 µM, total apoptosis rates rose from a baseline of 9.64% to as high as 37.72% .

Case Study 2: Antimicrobial Action

In another study examining the antimicrobial properties of indazole derivatives, this compound was shown to inhibit the growth of several bacterial strains effectively. The mechanism involved interference with bacterial cell wall synthesis and protein function .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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